MFCD26663593
Description
However, based on contextual analysis of structurally analogous compounds in the evidence (e.g., CAS 918538-05-3, MDL: MFCD11044885), it is inferred to belong to the heterocyclic aromatic family, likely containing nitrogen and chlorine atoms. Such compounds are frequently used in pharmaceutical and agrochemical research due to their bioactivity and structural versatility .
While specific data for MFCD26663593 is unavailable, compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW: 188.01) provide a template for comparison. These molecules often exhibit moderate solubility (e.g., 0.687 mg/mL for CAS 1761-61-1), distinct Log S values (-2.47 to -1.98), and bioactivity scores (e.g., 0.55/0.86) that correlate with drug-likeness . Synthesis typically involves catalytic reactions (e.g., A-FGO catalyst in THF) or amine-mediated coupling .
Properties
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-1-2-9-8(4-7)6(5-13)3-10(14)12-9/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFTIBCSVHMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD26663593 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroquinoline.
Oxidation: The 6-fluoroquinoline is then oxidized to introduce the carbonyl group at the 2nd position.
Formylation: Finally, the aldehyde group is introduced at the 4th position through a formylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 6-Fluoro-2-oxo-1H-quinoline-4-carboxylic acid.
Reduction: 6-Fluoro-2-oxo-1H-quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-oxo-1H-quinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of MFCD26663593 involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with DNA, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Structural Features :
- CAS 918538-05-3 and CAS 2436-29-5 contain aromatic nitrogen heterocycles, while CAS 1761-61-1 features a brominated aromatic ring.
- All compounds exhibit moderate-to-high solubility, critical for bioavailability.
- Bioactivity : Uniform bioactivity scores (0.55) suggest comparable drug-likeness, though CAS 918538-05-3 and CAS 2436-29-5 have higher toxicity risks (H315-H319-H335).
Key Observations :
Key Observations :
Critical Analysis of Contradictions and Limitations
- Data Gaps : this compound-specific data (e.g., exact structure, synthesis) are absent in the evidence, necessitating extrapolation from analogs.
- Solubility Variability : CAS 2436-29-5’s solubility ranges widely (0.303–4.56 mg/mL), possibly due to polymorphic forms or measurement conditions .
- Synthetic Yields : While CAS 1761-61-1 achieves 98% yield, others average 86%, indicating room for optimization in scaling .
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